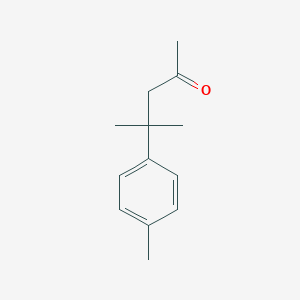

4-Methyl-4-(4-methylphenyl)pentan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-4-(4-methylphenyl)pentan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

4-Methyl-4-(4-methylphenyl)pentan-2-one serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The ketone group can undergo nucleophilic attack, leading to the formation of diverse derivatives.

- Reduction Reactions : The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.

Fragrance Industry

Due to its pleasant fruity aroma, this compound is widely used in the formulation of perfumes and scented products. It enhances scent profiles and is utilized in:

- Fine Fragrances : Incorporated into high-end perfumes for its aromatic properties.

- Cosmetic Products : Used in lotions, creams, and soaps to impart desirable fragrances.

Biological Studies

Research into the biological activities of this compound has indicated potential applications in pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against various pathogens.

- Antioxidant Activity : Its structure may confer antioxidant properties, making it a candidate for further exploration in health-related applications.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Fragrance Formulations : Research has demonstrated that incorporating this compound into fragrance blends significantly enhances overall scent complexity and longevity.

- Biological Activity Studies : Investigations into its antimicrobial properties have shown promising results against common bacterial strains, suggesting potential use in topical formulations.

- Synthesis of Derivatives : Studies focusing on the reactivity of the ketone group have led to the development of various derivatives that exhibit enhanced biological activities.

化学反应分析

Oxidation Reactions

The ketone group in 4-Methyl-4-(4-methylphenyl)pentan-2-one undergoes oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media convert the ketone to a carboxylic acid derivative. For example:

4 Methyl 4 4 methylphenyl pentan 2 oneKMnO4/H+4 4 Methylphenyl pentanedioic acid

This reaction proceeds via cleavage of the α-carbon bonds adjacent to the carbonyl group .

Reduction Reactions

Reduction of the ketone group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) yields secondary alcohols:

4 Methyl 4 4 methylphenyl pentan 2 oneLiAlH44 Methyl 4 4 methylphenyl pentan 2 ol

The stereochemistry of the product depends on the reducing agent and reaction conditions.

Condensation Reactions

The compound participates in aldol-like condensation with aldehydes or ketones in the presence of base catalysts (e.g., NaOH). For instance, reaction with benzaldehyde forms a β-hydroxy ketone:

4 Methyl 4 4 methylphenyl pentan 2 one+PhCHONaOH Hydroxy aryl ketone derivative

This reaction is pivotal for synthesizing complex polycyclic structures .

Nucleophilic Addition Reactions

Grignard reagents (RMgX) add to the carbonyl group, producing tertiary alcohols:

4 Methyl 4 4 methylphenyl pentan 2 one+CH3MgBr→4 Methyl 4 4 methylphenyl 2 1 hydroxyethyl pentane

The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon .

Enolate Formation and Alkylation

In basic media (e.g., LDA or NaH), the compound forms enolates, which react with alkyl halides to introduce substituents at the α-position:

Enolate intermediate+R X→ Alkylated derivative

This method is critical for modifying the compound’s backbone in synthetic chemistry .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to steric and electronic effects:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Methyl-3-pentanone | Lacks aryl group | Faster oxidation due to less steric hindrance |

| 4-Methyl-4-sulfanylpentan-2-one | Sulfur substituent | Enhanced nucleophilic reactivity |

| 3-Pentanone | Straight-chain structure | Lower thermal stability |

属性

CAS 编号 |

10528-65-1 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC 名称 |

4-methyl-4-(4-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C13H18O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |

InChI 键 |

QZRGDINMCFJQNO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)C |

规范 SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)C |

Key on ui other cas no. |

10528-65-1 |

同义词 |

Nsc23498 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。